molecular formula C19H15ClFNO3 B12496345 4-Chloro-3-(5-{[(4-fluorobenzyl)amino]methyl}furan-2-yl)benzoic acid

4-Chloro-3-(5-{[(4-fluorobenzyl)amino]methyl}furan-2-yl)benzoic acid

Cat. No.: B12496345
M. Wt: 359.8 g/mol
InChI Key: JNLNSASYKNCNAB-UHFFFAOYSA-N
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Description

4-chloro-3-[5-({[(4-fluorophenyl)methyl]amino}methyl)furan-2-yl]benzoic acid is a complex organic compound that features a combination of chloro, fluoro, amino, and furan functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[5-({[(4-fluorophenyl)methyl]amino}methyl)furan-2-yl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the amino and fluoro groups. The final step involves the chlorination of the benzoic acid derivative. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[5-({[(4-fluorophenyl)methyl]amino}methyl)furan-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

    Substitution: Halogen substitution reactions are common, where the chloro or fluoro groups can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-chloro-3-[5-({[(4-fluorophenyl)methyl]amino}methyl)furan-2-yl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It may be used in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-3-[5-({[(4-fluorophenyl)methyl]amino}methyl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluorophenylboronic acid
  • 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
  • 2-amino-3-methyl-5-chlorobenzoic acid

Uniqueness

4-chloro-3-[5-({[(4-fluorophenyl)methyl]amino}methyl)furan-2-yl]benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific interactions and reactivities are required.

Properties

Molecular Formula

C19H15ClFNO3

Molecular Weight

359.8 g/mol

IUPAC Name

4-chloro-3-[5-[[(4-fluorophenyl)methylamino]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C19H15ClFNO3/c20-17-7-3-13(19(23)24)9-16(17)18-8-6-15(25-18)11-22-10-12-1-4-14(21)5-2-12/h1-9,22H,10-11H2,(H,23,24)

InChI Key

JNLNSASYKNCNAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)F

Origin of Product

United States

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